6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Description

BenchChem offers high-quality 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIMJPGDPNIVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established analytical methodologies to offer a robust predictive and practical framework for researchers. Key parameters crucial for drug discovery and development, including molecular structure, molecular weight, and predicted lipophilicity, are discussed. Furthermore, detailed experimental protocols for determining critical properties such as solubility, partition coefficient (logP), and dissociation constant (pKa) are provided to empower researchers in their laboratory investigations.

Introduction: Understanding the Core Moiety

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile belongs to the class of substituted pyridines, a scaffold of immense importance in medicinal chemistry. The pyridine ring is a key feature in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The incorporation of a methylpiperazine group at the 6-position and a nitrile group at the 2-position introduces specific electronic and steric features that are expected to significantly influence the molecule's physicochemical behavior and its potential interactions with biological targets.

The methylpiperazine moiety, a common functional group in pharmacologically active compounds, can impact solubility and basicity, and often plays a role in a molecule's pharmacokinetic profile. The electron-withdrawing nature of the nitrile group can affect the electron density of the pyridine ring, influencing its reactivity and the basicity of the pyridine nitrogen. A thorough understanding of these physicochemical properties is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and interpreting biological assays.

Molecular and Physicochemical Profile

A foundational aspect of characterizing any chemical entity is to establish its fundamental molecular and physical properties. While comprehensive experimental data for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is limited, we can define its basic molecular characteristics and provide predictions for key physicochemical parameters based on its structure and data from closely related isomers.

Chemical Structure and Identification

-

IUPAC Name: 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

-

Synonyms: 6-(4-Methylpiperazin-1-yl)picolinonitrile

-

CAS Number: 1175689-23-2[1]

-

Molecular Formula: C₁₁H₁₄N₄

-

Molecular Weight: 202.26 g/mol

The structural arrangement of this molecule is key to its properties. The 1,2,6-substitution pattern on the pyridine ring creates a specific spatial and electronic environment.

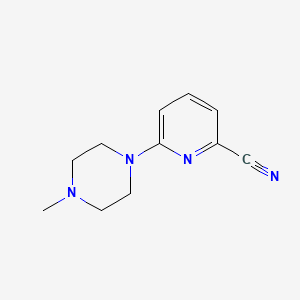

Diagram: Chemical Structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Caption: 2D structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Predicted Physicochemical Properties

In the absence of extensive experimental data for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, computational predictions and data from its isomer, 4-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (CAS 1247612-36-7), can provide valuable insights.

| Property | Predicted/Isomer Value | Comments |

| Molecular Weight | 202.26 g/mol | Calculated from the molecular formula C₁₁H₁₄N₄.[2][3] |

| Topological Polar Surface Area (TPSA) | 43.16 Ų | Computed for the 4-isomer. TPSA is a key predictor of drug absorption and brain penetration.[3] |

| logP (Octanol-Water Partition Coefficient) | 0.70508 | Computed for the 4-isomer. This value suggests a relatively balanced hydrophilic-lipophilic character.[3] |

Note: These values, particularly TPSA and logP, are computational predictions for an isomer and should be used as estimations. Experimental determination is crucial for definitive characterization.

Core Physicochemical Parameters: A Deeper Dive

The behavior of a drug candidate in a biological system is governed by a triad of fundamental physicochemical properties: solubility, lipophilicity (logP), and acidity/basicity (pKa). Understanding and measuring these parameters is a cornerstone of drug development.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The presence of the basic nitrogen atoms in the piperazine and pyridine rings suggests that the solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile will be pH-dependent, likely increasing in acidic conditions due to salt formation.

Causality in Experimental Choice: For ionizable compounds, a thermodynamic solubility assay across a range of pH values is essential. This approach provides a comprehensive understanding of how the compound will behave in different physiological environments, such as the stomach (acidic) and the intestine (neutral to slightly basic).

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor in its ability to cross cell membranes. The octanol-water partition coefficient (logP for neutral species, logD for ionizable species at a specific pH) is the standard measure of lipophilicity. The predicted logP of the 4-isomer (0.70508) suggests that 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is likely to have a moderate degree of lipophilicity, a desirable trait for many drug candidates.

Causality in Experimental Choice: The shake-flask method is considered the "gold standard" for logP/logD determination due to its direct measurement principle.[4][5] However, for high-throughput screening, chromatographic methods can provide a more rapid, albeit indirect, assessment.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule dictate its ionization state at a given pH. This, in turn, influences its solubility, lipophilicity, and ability to interact with biological targets. 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile has multiple basic centers: the pyridine nitrogen and the two nitrogens of the piperazine ring. The pKa of the pyridine nitrogen will be influenced by the electron-withdrawing nitrile group, likely making it less basic than unsubstituted pyridine. The piperazine nitrogens will have their own distinct pKa values.

Causality in Experimental Choice: Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant is added. For compounds with low aqueous solubility, a mixed-solvent system (e.g., water-methanol) can be employed, with subsequent extrapolation to aqueous pKa.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Protocol for Thermodynamic Solubility Determination

Diagram: Workflow for Thermodynamic Solubility Measurement

Sources

The Pyridine-2-Carbonitrile Scaffold: A Versatile Blueprint for Biologically Active Molecules

A Technical Guide for Researchers and Drug Development Professionals

The pyridine ring is a fundamental heterocyclic motif that forms the backbone of numerous pharmaceuticals and biologically active compounds.[1] Its ability to modulate physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, coupled with its capacity for hydrogen bonding, makes it a privileged structure in medicinal chemistry.[2] Among its many derivatives, those incorporating a carbonitrile group at the 2-position have garnered significant attention for their diverse and potent biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of pyridine-2-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential.

I. Synthetic Strategies for Pyridine-2-Carbonitrile Derivatives

The construction of the pyridine-2-carbonitrile core can be achieved through various synthetic routes, often employing multicomponent reactions that allow for the efficient generation of molecular diversity. A common and effective approach involves the condensation of carbonyl compounds.[3]

Experimental Protocol: One-Pot Synthesis of Substituted Pyridine-2-Carbonitriles

This protocol outlines a general one-pot procedure for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, which can be adapted for other pyridine-2-carbonitrile analogues.[4]

Materials:

-

Substituted aldehyde (1 equivalent)

-

Malononitrile (1 equivalent)

-

Dimedone (or other active methylene compound) (1 equivalent)

-

Pyridine-2-carboxylic acid (P2CA) (15 mol%)

-

Ethanol (EtOH)

-

Water

Procedure:

-

To a round-bottom flask, add the substituted aldehyde, malononitrile, and P2CA in a 1:1 mixture of water and ethanol.

-

Stir the mixture at room temperature for 5 minutes.

-

Add the active methylene compound (e.g., dimedone) to the reaction mixture.

-

Reflux the reaction mixture at 60°C, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The catalyst can be recovered from the aqueous filtrate by evaporation under reduced pressure and reused.[5]

This method represents a green chemistry approach, utilizing a recyclable catalyst and environmentally benign solvents to afford high yields of the desired products.[4]

II. Anticancer Activity: Targeting Key Signaling Pathways

Pyridine-2-carbonitrile derivatives have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in tumor growth, proliferation, and survival.[1][6]

A. Inhibition of Receptor Tyrosine Kinases: VEGFR-2 and HER-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases implicated in the progression of various cancers, including breast cancer.[7][8] Overexpression of HER-2 can lead to increased production of VEGF, creating a feedback loop that promotes tumor angiogenesis and growth.[7][9] Consequently, dual inhibition of both pathways is a promising therapeutic strategy.[7]

Certain pyridine-urea derivatives have been shown to inhibit VEGFR-2 at micromolar concentrations.[10] The mechanism of action involves the binding of these compounds to the ATP-binding site of the kinase, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[11][12]

Signaling Pathway of VEGFR-2 and HER-2 in Cancer

Caption: Inhibition of VEGFR-2 and HER-2 signaling by pyridine-2-carbonitrile derivatives.

B. Modulation of Pim-1 Kinase and Apoptosis

Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival and proliferation, and its overexpression is associated with several cancers.[13][14] Pim-1 exerts its anti-apoptotic effects in part by phosphorylating and inactivating the pro-apoptotic protein Bad.[2] Inhibition of Pim-1 can therefore promote apoptosis in cancer cells.

Pim-1 Signaling Pathway in Apoptosis Regulation

Caption: Pim-1 kinase inhibition by pyridine-2-carbonitrile derivatives promotes apoptosis.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[15]

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Complete culture medium

-

Pyridine-2-carbonitrile derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Isopropanol

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]

-

Compound Treatment: Treat the cells with various concentrations of the pyridine-2-carbonitrile derivative and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10][15]

-

MTT Addition: Remove the treatment medium and add 50 µL of MTT solution to each well. Incubate for 2 hours at 37°C.[15]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of isopropanol to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Shake the plates to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Anticancer Activity Screening

Caption: Workflow of the MTT assay for assessing anticancer activity.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative pyridine-2-carbonitrile derivatives against various cancer cell lines.

| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |

| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [10] |

| Pyridine-Ureas | Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [10] |

| Pyridine Dihydrazones | - | ISH (Melanoma) | 8.26 | [16] |

III. Antimicrobial and Antiviral Activities

The pyridine-2-carbonitrile scaffold is also a promising framework for the development of novel antimicrobial and antiviral agents.[17]

A. Antimicrobial Efficacy

Pyridine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[18] The mechanism of action can involve the disruption of essential cellular processes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Pyridine-2-carbonitrile derivative stock solution

-

96-well microtiter plates

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Serial Dilutions: Prepare two-fold serial dilutions of the pyridine-2-carbonitrile derivative in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[20]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow of the broth microdilution assay for MIC determination.

Quantitative Antimicrobial Data

| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |

| 2-(methyldithio)pyridine-3-carbonitrile | Compound 29 | Acinetobacter baumannii | 0.5 - 64 | [21] |

| Pyridonethiols | Compound 89b, 89c | Bacillus subtilis | 0.12 | [22] |

| N-alkylated Pyridine Salts | Compound 66 | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 | [21] |

| N-alkylated Pyridine Salts | Compound 65 & 61 | Escherichia coli | 55 ± 0.5% inhibition at 100 | [21] |

B. Antiviral Potential

Pyridine-containing heterocycles have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Respiratory Syncytial Virus (RSV).[17] The mechanisms of action are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and polymerase.[17]

Experimental Protocol: In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).[22]

Materials:

-

Susceptible host cell line

-

Virus stock

-

Complete culture medium

-

Pyridine-2-carbonitrile derivative stock solution

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.[22]

-

Compound and Virus Addition: Remove the culture medium and add medium containing serial dilutions of the test compound. Subsequently, infect the cells with a known titer of the virus. Include appropriate controls (virus control, cell control, toxicity control).[22]

-

Incubation: Incubate the plate until CPE is observed in the virus control wells.[22]

-

CPE Evaluation: Assess the extent of CPE in each well, often through microscopic observation or by using a cell viability assay (e.g., MTT).

-

Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (EC50).

IV. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of pyridine-2-carbonitrile derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. Key SAR insights include:

-

Anticancer Activity: The presence and position of certain substituents, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups, can enhance antiproliferative activity. Conversely, bulky groups or halogen atoms may decrease activity.

-

Antimicrobial Activity: The nature and length of alkyl chains in N-alkylated pyridine salts can significantly influence their antimicrobial potency.

V. Conclusion

Pyridine-2-carbonitrile derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility, coupled with their ability to interact with key biological targets, makes them attractive candidates for further investigation in the development of novel anticancer, antimicrobial, and antiviral therapies. The experimental protocols and structure-activity relationship insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important heterocyclic scaffold. Further in vivo and clinical studies are warranted to fully evaluate the efficacy and safety of promising lead compounds.[17]

References

-

Marinescu, M., & Chifiriuc, M. C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. [Link]

-

Kumar, A., & Singh, R. K. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1), 99-107. [Link]

-

Santra, S., & Zhang, X. (2018). Pim-1 kinase as cancer drug target: An update. Bioorganic & Medicinal Chemistry Letters, 28(17), 2835-2840. [Link]

-

Abdel-Magid, A. F. (2025). Dual inhibition of HER2 and VEGF pathways in breast cancer: A meta-analysis of outcomes. Journal of Oncology Pharmacy Practice. [Link]

-

Poulsen, S. A., & Williams, C. M. (2010). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. Molecules, 15(8), 5368-5383. [Link]

-

Kumar, A., Kumar, S., & Kumar, V. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 15(1), 1-12. [Link]

-

An, N., & Chen, X. (2010). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Journal of Clinical Investigation, 120(5), 1745-1755. [Link]

-

Singh, S., & Kaur, M. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. [Link]

-

Gacche, R. N., & Meshram, R. J. (2014). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Cancers, 6(1), 263-284. [Link]

-

Ghorbani, M., & Emami, S. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Medicinal Chemistry, 28(33), 6756-6793. [Link]

-

El-Sayed, M. A. A., & Abdel-Aziz, M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1433. [Link]

-

National Center for Biotechnology Information. (n.d.). PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. Gene. Retrieved January 26, 2026, from [Link]

-

Kwiecień, H., & Stefańska, J. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Molecules, 28(21), 7300. [Link]

-

Chen, Z., & Wang, Y. (2023). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. International Journal of Molecular Sciences, 24(13), 10976. [Link]

-

Senkardes, N., & Girit, N. (2021). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

-

Kumar, S., & Kumar, A. (2025). Synthesis and antimicrobial evaluation of varied ring new heterocycles. ResearchGate. [Link]

-

Ellis, L. M., & Hicklin, D. J. (2009). Specific Blockade of VEGF and HER2 Pathways Results in Greater Growth Inhibition of Breast Cancer Xenografts that Overexpress HER2. Neoplasia, 11(5), 408-417. [Link]

-

Kumar, A., Kumar, S., & Kumar, V. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PubMed Central. [Link]

-

Li, Y., & Li, J. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14, 1195657. [Link]

-

Chen, Y., & Wang, J. (2019). Cross talks between VEGFR-2 and other signaling pathways in endothelial cells. ResearchGate. [Link]

-

Kumar, A., & Singh, R. K. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 63-68. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

-

Hussein, A. H. M., El-Adasy, A. B. A., El-Saghier, A. M., Olisha, M., & Abdelmonsef, A. H. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(20), 12539-12551. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 3. baranlab.org [baranlab.org]

- 4. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. ascopubs.org [ascopubs.org]

- 8. mdpi.com [mdpi.com]

- 9. Specific Blockade of VEGF and HER2 Pathways Results in Greater Growth Inhibition of Breast Cancer Xenografts that Overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 16. researchgate.net [researchgate.net]

- 17. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pnrjournal.com [pnrjournal.com]

- 20. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the In Vitro Stability of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Drug Candidate Viability

In the landscape of modern drug discovery, the adage "fail fast, fail cheap" has never been more pertinent. The early-stage assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is a critical determinant of its potential trajectory as a therapeutic agent. Among these, metabolic stability stands as a key gatekeeper, dictating the compound's half-life and bioavailability. This guide provides a comprehensive framework for evaluating the in vitro stability of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile , a molecule of interest featuring a substituted pyridine core linked to a methylpiperazine moiety. While specific experimental data for this exact molecule is not extensively published, this document, authored from the perspective of a Senior Application Scientist, will synthesize established principles and methodologies to provide a robust, predictive, and actionable guide for its stability assessment. We will delve into the likely metabolic liabilities of its structural motifs, provide detailed protocols for key in vitro assays, and discuss the interpretation of the resulting data to inform subsequent stages of drug development.

Deconstructing the Molecule: Physicochemical Properties and Predicted Metabolic Hotspots

The structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile presents several features that warrant careful consideration in the context of metabolic stability. The pyridine ring, a common scaffold in medicinal chemistry, can modulate a molecule's aqueous solubility and its ability to form hydrogen bonds, which in turn can influence its metabolic profile.[1] The presence of the electron-withdrawing nitrile group and the piperazine substituent will further influence the electronic properties of the pyridine ring.

The piperazine moiety is a frequent site of metabolic activity.[2] Specifically, the N-methyl group and the tertiary amines within the piperazine ring are susceptible to enzymatic modification.

Predicted Physicochemical Properties:

While experimental data is pending, computational models can provide initial estimates of key physicochemical parameters that influence a compound's behavior in biological systems.

| Property | Predicted Value | Significance in In Vitro Stability |

| Molecular Weight | ~216.27 g/mol | Influences diffusion and interaction with enzymes. |

| logP | ~1.5 - 2.5 | Lipophilicity affects membrane permeability and binding to metabolic enzymes. |

| pKa | ~7.5 - 8.5 (piperazine nitrogen) | The ionization state at physiological pH (7.4) will impact solubility and interaction with enzymes. |

The Gauntlet of In Vitro Stability: Key Experimental Assays

To empirically determine the stability of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, a series of well-established in vitro assays are indispensable. These assays simulate the metabolic environments the compound would encounter in vivo, providing critical data on its intrinsic clearance and potential metabolic pathways.

Microsomal Stability Assay: A First Look at Hepatic Metabolism

The liver is the primary site of drug metabolism, and liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily.[3][4] The microsomal stability assay is a cornerstone for assessing a compound's susceptibility to Phase I metabolism.[5]

-

Why Liver Microsomes? They provide a concentrated and readily available source of the most important Phase I metabolic enzymes, allowing for a rapid and cost-effective initial screen.[6]

-

The Role of NADPH: The CYP450 enzyme cycle is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) to facilitate oxidative metabolism.[7] Incubations are run with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.

-

Selection of Time Points: A time course (e.g., 0, 5, 15, 30, 45, 60 minutes) is crucial for determining the rate of metabolism and calculating the half-life (t½) and intrinsic clearance (CLint).[8]

Caption: Workflow for a typical liver microsomal stability assay.

-

Prepare Reagents:

-

Test Compound Stock: 10 mM in DMSO.

-

Liver Microsomes (e.g., human, rat): Thaw on ice. Protein concentration typically 20 mg/mL.

-

Phosphate Buffer: 100 mM, pH 7.4.

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Quenching Solution: Acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.

-

Immediately add the aliquot to a well containing the cold quenching solution to stop the reaction and precipitate proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear portion of the curve is the rate constant of elimination (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

-

Plasma Stability Assay: Assessing Hydrolytic and Esterase Activity

While the liver is the primary metabolic organ, blood plasma also contains enzymes, such as esterases and proteases, that can degrade certain drug molecules. The plasma stability assay is therefore crucial for identifying compounds susceptible to degradation in the circulatory system.

-

Why Plasma? It directly assesses the stability of the compound in the biological fluid through which it will be distributed throughout the body.

-

Species Differences: It is important to test in plasma from multiple species (e.g., human, rat, dog) as the types and levels of plasma enzymes can vary significantly.[9]

-

Temperature Control: Incubations are performed at 37°C to mimic physiological conditions.[10]

Caption: Workflow for a typical plasma stability assay.

-

Prepare Reagents:

-

Test Compound Stock: 10 mM in DMSO.

-

Plasma (e.g., human, rat, dog): Thaw on ice.

-

Quenching Solution: Acetonitrile with a suitable internal standard.

-

-

Incubation:

-

In a 96-well plate, add plasma and the test compound (final concentration typically 1-10 µM).

-

Incubate the plate at 37°C.[11]

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[12]

-

Immediately add the aliquot to a well containing the cold quenching solution.

-

-

Sample Processing and Analysis:

-

Vortex and centrifuge the plate to pellet precipitated proteins.

-

Transfer the supernatant for analysis.

-

Quantify the remaining parent compound using a validated LC-MS/MS method.[11]

-

-

Data Analysis:

-

Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

-

Calculate the half-life (t½) from the rate of disappearance of the compound.

-

Interpreting the Data: From In Vitro Results to In Vivo Predictions

The data generated from these in vitro assays provide a foundational understanding of the metabolic fate of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Data Summary Table (Hypothetical Data for Illustrative Purposes):

| Assay | Species | t½ (min) | CLint (µL/min/mg protein) | Predicted In Vivo Clearance |

| Microsomal Stability | Human | > 60 | < 12 | Low |

| Rat | 25 | 27.7 | Moderate | |

| Dog | 45 | 15.4 | Low to Moderate | |

| Plasma Stability | Human | > 120 | - | Stable |

| Rat | > 120 | - | Stable | |

| Dog | 110 | - | Stable |

Interpretation:

-

High Microsomal Stability (t½ > 60 min): Suggests the compound is not readily metabolized by CYP450 enzymes and is likely to have low hepatic clearance.

-

Moderate to Low Microsomal Stability (t½ < 30 min): Indicates that the compound is a substrate for hepatic enzymes, and further investigation into the specific CYP450 isoforms involved is warranted. This can be achieved using recombinant CYP enzymes or specific chemical inhibitors.

-

Plasma Instability: A short half-life in plasma would indicate susceptibility to hydrolysis by plasma enzymes and could be a significant liability for the compound's development.

Potential Metabolic Pathways

Based on the structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, several metabolic transformations are plausible. Identifying the metabolites formed during the stability assays is crucial for understanding the metabolic "soft spots" of the molecule.

Caption: Plausible metabolic pathways for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

-

N-Dealkylation: The N-methyl group on the piperazine ring is a likely site for oxidative demethylation by CYP450 enzymes.

-

Piperazine Ring Oxidation: Hydroxylation at one of the carbon atoms of the piperazine ring is another common metabolic pathway for piperazine-containing compounds.[2]

-

Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide, a reaction that can be catalyzed by both CYP450s and Flavin-containing monooxygenases (FMOs).

-

Pyridine Ring Hydroxylation: Direct hydroxylation of the pyridine ring is also possible, although the positions of hydroxylation will be influenced by the electronic effects of the substituents.

-

Nitrile Hydrolysis: The nitrile group could potentially undergo hydrolysis to the corresponding carboxylic acid, although this is generally a slower metabolic process.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the in vitro stability assessment of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile. By employing a combination of microsomal and plasma stability assays, researchers can gain crucial insights into the metabolic liabilities of this compound. The provided protocols and workflows offer a robust starting point for these investigations.

Should the initial stability screens indicate metabolic instability, the next logical steps would involve:

-

Metabolite Identification: Using high-resolution mass spectrometry to identify the major metabolites formed. This will pinpoint the metabolic "soft spots."

-

CYP450 Reaction Phenotyping: Determining which specific CYP450 isoforms are responsible for the metabolism of the compound.

-

Structural Modifications: Based on the metabolite identification data, medicinal chemists can rationally design new analogs with improved metabolic stability by blocking the sites of metabolism.

A thorough understanding of a compound's in vitro stability is not merely an academic exercise; it is a critical investment in the efficiency and success of the drug development pipeline. By proactively identifying and addressing metabolic liabilities, we can better select and optimize drug candidates with a higher probability of success in preclinical and clinical development.

References

-

Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. Retrieved January 26, 2026, from [Link]

-

Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024, March 13). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. (2025, November 24). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Biochemistry, Cytochrome P450. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

In Vitro Metabolism of 10-(3-Chlorophenyl)-6,8,9,10. (n.d.). Wiley Online Library. Retrieved January 26, 2026, from [Link]

-

ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved January 26, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

QM/MM Study of the Enzymatic Biodegradation Mechanism of Polyethylene Terephthalate. (2021, June 4). Universidad de Zaragoza. Retrieved January 26, 2026, from [Link]

-

Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. (2024, November 30). YouTube. Retrieved January 26, 2026, from [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). PubMed. Retrieved January 26, 2026, from [Link]

-

The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Plasma Stability Assay. (n.d.). Creative Bioarray. Retrieved January 26, 2026, from [Link]

-

In vitro oxidative metabolism of 6-mercaptopurine in human liver: insights into the role of the molybdoflavoenzymes aldehyde oxidase, xanthine oxidase, and xanthine dehydrogenase. (2014, May 13). PubMed. Retrieved January 26, 2026, from [Link]

-

Enzymatic Degradation of Aromatic and Aliphatic Polyesters by P. pastoris Expressed Cutinase 1 from Thermobifida cellulosilytica. (2017, May 24). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020, July 20). PubMed. Retrieved January 26, 2026, from [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. (2019, January 21). De Gruyter. Retrieved January 26, 2026, from [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 26, 2026, from [Link]

-

Stability screening of 15 vc−MMAE containing ADCs in different plasma... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

Sources

- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alspi.com [alspi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in dimethyl sulfoxide (DMSO). Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from in vitro assay reliability to in vivo bioavailability. This document delves into the theoretical underpinnings of the compound's solubility based on its molecular structure and the properties of DMSO. It further presents detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, ensuring researchers can generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to handle and characterize this compound in a laboratory setting.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical sciences, the solubility of a compound is a cornerstone property that dictates its potential as a therapeutic agent.[1][2] Poor solubility can present significant challenges, leading to unreliable results in biological assays, difficulties in formulation, and poor absorption in the body.[2] 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring structural motifs common in medicinal chemistry. Understanding its behavior in a widely used solvent like dimethyl sulfoxide (DMSO) is paramount for its effective use in research and development.

DMSO is a powerful, polar aprotic solvent, prized for its ability to dissolve a vast range of both polar and nonpolar compounds.[3][4][5][6] Its miscibility with water and many organic solvents makes it a solvent of choice for preparing stock solutions for high-throughput screening and various in vitro assays.[3][7] This guide will provide both the theoretical context and the practical "how-to" for accurately assessing the solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in this essential solvent.

Molecular and Solvent Characteristics

Analysis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

To understand the solubility of a compound, one must first examine its structure.

-

Core Structure: The molecule is built on a pyridine ring, a heterocyclic aromatic structure.

-

Key Functional Groups:

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

-

Nitrile Group (-C≡N): A polar group that can participate in dipole-dipole interactions.

-

Methylpiperazine Moiety: Contains two tertiary amine nitrogens, which can act as hydrogen bond acceptors. The methyl group adds a small degree of lipophilicity.

-

The combination of these features—a somewhat polar core with multiple hydrogen bond acceptors—suggests a favorable interaction with polar solvents.

Dimethyl Sulfoxide (DMSO) as a Solvent

DMSO ((CH₃)₂SO) is a unique solvent with properties that make it exceptionally effective for dissolving a wide range of substances.[5][6][8]

| Property | Value | Significance |

| Molecular Weight | 78.13 g/mol | Low molecular weight contributes to its liquid state and solvent properties.[9] |

| Type | Polar Aprotic | Lacks acidic protons but has a strong dipole moment, allowing it to solvate cations and polar molecules effectively.[3][8] |

| Dielectric Constant | 46.7 at 20°C | High dielectric constant helps to separate ions and dissolve polar compounds.[9] |

| Dipole Moment | 3.96 D | A high dipole moment indicates significant charge separation, enhancing its ability to interact with polar solutes. |

| Miscibility | Miscible with water and most organic solvents | This versatility is a key reason for its widespread use in creating stock solutions.[3][4][6] |

Causality of Interaction: The high solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in DMSO can be attributed to the strong dipole-dipole interactions between the sulfoxide group of DMSO and the polar nitrile and pyridine components of the solute. Furthermore, the lone pairs on the oxygen of DMSO can interact favorably with the electron-deficient regions of the solute's aromatic ring.

Quantitative Solubility Data

While specific experimental data for this exact compound is not widely published in peer-reviewed literature, data from chemical suppliers and analogous compounds provide a strong indication of high solubility. For many small molecule fragments and screening compounds, a solubility of at least 200 mM in DMSO is often confirmed.[10] For practical laboratory purposes, preparing stock solutions in the range of 10-50 mM is common and generally achievable.

| Parameter | Value | Source/Method |

| Predicted Solubility | High | Based on structural analysis and solvent properties. |

| Typical Stock Concentration | 10-100 mM | Common practice in drug discovery labs. |

| Experimental Target | >200 mM | A common threshold for "highly soluble" in fragment-based screening.[10] |

Experimental Determination of Solubility

It is crucial for research teams to validate solubility experimentally.[1] Two primary types of solubility are measured: kinetic and thermodynamic.[1][11]

-

Kinetic Solubility: Measures the concentration at which a compound, predissolved in DMSO, begins to precipitate when added to an aqueous buffer.[12][13] It's a rapid, high-throughput method suitable for early-stage discovery.[14]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent.[2][13] This method is more time-consuming but is considered the "gold standard" and is vital for later-stage development.[14][15]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[15] It involves saturating the solvent with the compound and measuring the concentration of the dissolved portion.

Principle: An excess of the solid compound is agitated in the solvent for an extended period until equilibrium is reached between the dissolved and undissolved states.[15][16]

Materials:

-

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (solid)

-

Anhydrous DMSO

-

2 mL microcentrifuge tubes or glass vials

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Calibrated analytical balance and micropipettes

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Step-by-Step Methodology:

-

Preparation of a Supersaturated Mixture:

-

Weigh approximately 5-10 mg of the compound into a microcentrifuge tube.[7]

-

Add 1 mL of DMSO to the tube. This creates a mixture where the amount of solid is in excess of what is expected to dissolve.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet all undissolved solid material.[7]

-

-

Sample Preparation for Analysis:

-

Carefully remove a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

-

Perform a serial dilution of the supernatant with DMSO to bring the concentration into the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification:

-

Analyze the diluted samples via a validated HPLC method.

-

Calculate the concentration of the original supernatant by comparing the peak area to a standard curve prepared from known concentrations of the compound. This concentration represents the thermodynamic solubility.

-

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method for thermodynamic solubility.

Protocol 2: Kinetic Solubility via Turbidimetry

This method is faster and uses less compound, making it ideal for early screening. It determines the point at which the compound precipitates from a solution.

Principle: A concentrated DMSO stock solution of the compound is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed (measured by light scattering or turbidity) is the kinetic solubility.[18]

Materials:

-

A 10 mM stock solution of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in 100% DMSO.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

96-well microplate (clear bottom).

-

A plate reader capable of measuring absorbance or nephelometry.

Step-by-Step Methodology:

-

Plate Preparation:

-

Dispense PBS into the wells of a 96-well plate.

-

-

Serial Dilution:

-

Add a small volume of the 10 mM DMSO stock solution to the first well and mix thoroughly.

-

Perform a serial dilution across the plate to create a range of concentrations (e.g., from 200 µM down to <1 µM). It is critical to maintain a consistent final DMSO concentration (typically 1-2%) across all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours to allow for potential precipitation.

-

-

Measurement:

-

Read the plate using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in light scattering or absorbance indicates the formation of a precipitate.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

-

Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments, and a senior scientist must account for them to ensure data integrity.

-

Compound Purity: Impurities can either enhance or suppress the apparent solubility of the main compound.

-

Temperature: Solubility is temperature-dependent. All experiments should be conducted at a consistent, recorded temperature (e.g., 25°C).[16]

-

Equilibration Time: For thermodynamic solubility, insufficient equilibration time will lead to an underestimation of the true solubility.[16][17]

-

pH of Medium (for aqueous solubility): As a compound with basic nitrogen atoms, the aqueous solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile will be highly dependent on pH.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.[1]

Logical Relationship of Solubility Concepts

Caption: Interplay of factors determining solubility types.

Conclusion and Best Practices

The solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in DMSO is predicted to be high, facilitating its use in drug discovery workflows. However, this guide emphasizes the necessity of empirical validation. For robust and reliable data, the shake-flask method is recommended for determining the definitive thermodynamic solubility . For higher throughput needs in early discovery, the kinetic turbidimetric assay provides a valuable screening tool.

Key Recommendations:

-

Always use high-purity compound and anhydrous DMSO for preparing stock solutions.

-

When determining thermodynamic solubility, ensure the equilibration time is sufficient (minimum 18 hours).

-

Control and report the temperature for all solubility measurements.

-

For kinetic solubility assays that bridge to aqueous environments, carefully control the final DMSO concentration.

-

Maintain meticulous records of experimental parameters to ensure reproducibility and data integrity.

By adhering to these principles and protocols, researchers can confidently characterize the solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, enabling more accurate and reliable downstream biological and pharmacological studies.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Database. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. quora.com [quora.com]

- 18. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile: Synthesis, History, and Medicinal Chemistry Context

Abstract

This technical guide provides a comprehensive overview of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While direct public-domain literature on its specific discovery and biological targets is sparse, this document pieces together its probable synthetic origins, historical context within drug discovery programs, and detailed experimental protocols based on analogous chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential applications of this and structurally related molecules.

Introduction and Historical Context

The precise origins of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile are not prominently documented in publicly accessible scientific literature, suggesting its initial synthesis likely occurred within the proprietary confines of a pharmaceutical or agrochemical research program. The structure, featuring a pyridine-2-carbonitrile scaffold linked to a 1-methylpiperazine moiety, is characteristic of compounds explored for a wide range of biological activities. The pyridine ring is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The 1-methylpiperazine group is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and provide a basic nitrogen atom that can form salt bridges with acidic residues in protein binding sites.

The combination of these two fragments suggests that 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile was likely first synthesized as part of a larger library of compounds during a lead optimization campaign. Such campaigns often involve the systematic modification of a core scaffold to explore the structure-activity relationship (SAR) and improve drug-like properties. The pyridine-2-carbonitrile core, for instance, is a versatile intermediate that can be further elaborated, or the nitrile group itself can act as a key pharmacophoric element.

While the specific initial purpose remains undisclosed, the structural motifs are prevalent in compounds targeting a variety of enzymes and receptors, particularly kinases. For example, similar pyridine and piperazine-containing molecules have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase (PARP), and Cyclin-Dependent Kinases (CDKs), all of which are important targets in oncology[1][2][3].

Retrosynthetic Analysis and Plausible Synthesis

The most logical and industrially scalable approach to the synthesis of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is well-established for the functionalization of electron-deficient heterocyclic rings like pyridine.

Retrosynthesis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the C-N bond between the pyridine ring and the piperazine nitrogen. This leads back to two readily available or easily synthesizable starting materials: a 6-halopyridine-2-carbonitrile and 1-methylpiperazine.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Workflow

The forward synthesis involves the reaction of a suitable 6-halopyridine-2-carbonitrile with 1-methylpiperazine. 6-Chloropyridine-2-carbonitrile is a common and commercially available starting material for this purpose. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Caption: Forward synthesis workflow.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar SNAr reactions and are expected to provide the target compound in good yield and purity[4].

Synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight |

| 6-Chloropyridine-2-carbonitrile | 33252-29-8 | 138.55 |

| 1-Methylpiperazine | 109-01-3 | 100.16 |

| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| Brine (Saturated NaCl solution) | N/A | N/A |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |

Procedure:

-

To a stirred solution of 6-chloropyridine-2-carbonitrile (1.0 eq) in anhydrous DMF, add 1-methylpiperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile.

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the piperazine ring, and the methyl group protons.

-

¹³C NMR will confirm the presence of the nitrile carbon, the aromatic carbons, the piperazine carbons, and the methyl carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺.

-

Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹.

Physicochemical Properties

Based on its structure, 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile is expected to be a solid at room temperature with moderate to good solubility in organic solvents and some aqueous solubility at acidic pH due to the basic piperazine nitrogen.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₄N₄ |

| Molecular Weight | 202.26 g/mol [5] |

| LogP | ~1.5 - 2.0 |

| pKa (most basic) | ~8.0 - 9.0 (piperazine nitrogen) |

Conclusion and Future Perspectives

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile represents a synthetically accessible heterocyclic compound with structural features common to many biologically active molecules. While its specific discovery and initial purpose are not well-documented in the public domain, its chemical architecture makes it a molecule of continued interest for chemical biologists and medicinal chemists. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling further investigation into its pharmacological properties.

Future research efforts could focus on:

-

Screening: Evaluating the compound against a broad panel of biological targets, particularly protein kinases, to identify its primary mechanism of action.

-

Analogue Synthesis: Using the established synthetic route to generate a library of related compounds for SAR studies, potentially leading to the discovery of potent and selective modulators of novel biological targets.

-

Structural Biology: Co-crystallization of the compound with its biological target(s) to elucidate the molecular basis of its activity and guide further rational drug design.

The exploration of such "undiscovered" chemical matter from the annals of pharmaceutical research holds significant potential for uncovering new therapeutic leads and expanding our understanding of the chemical space relevant to human health.

References

-

Wikipedia. Nicotinonitrile. [Link]

- Google Patents.

-

PubChem. 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile. [Link]

-

Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

-

PubChem. 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. [Link]

-

ChemSynthesis. 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. [Link]

-

PubChem. 3-[(6-{2-[(3R)-4-(hydroxyacetyl)-3-methylpiperazin-1-yl]pyrimidin-5-yl}-2,2-dimethyl-3-oxo-2,3-dihydro-1H-indol-1-yl)methyl]pyridine-2-carbonitrile. [Link]

-

Organic Syntheses. 2-cyano-6-methylpyridine. [Link]

-

Al-Said, M. S., et al. (2011). 6-Bromo-2-naphthol–piperazine (2/1). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3239. [Link]

- Google Patents. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.

- Google Patents.

-

Kikkawa, K., et al. (2009). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. The Journal of Pharmacology and Experimental Therapeutics, 328(1), 242–250. [Link]

- Google Patents. US20230382912A1 - Pyrazolopyridine derivative having glp-1 receptor agonist effect.

-

ResearchGate. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 6-IMINO-4-(METHYLTHIO)-2-(PYRIDINE-3-YL)-6H-1,3-THIAZINE-5-CARBONITRILE. [Link]

- Google Patents.

-

ResearchGate. Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]

- Google Patents. US20030069417A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.

-

Boechat, N., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. [Link]

-

PubChem. 1-Methylpiperazine. [Link]

-

ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. [Link]

-

PubChem. 2-(6-Bromo-2-pyridinyl)piperazine. [Link]

Sources

- 1. CN103509020A - Synthetic method of mirtazapine - Google Patents [patents.google.com]

- 2. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile | C12H14N4O | CID 24698543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-(4-METHYLPIPERAZIN-1-YL)NICOTINONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile | 1175689-23-2 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Biological Significance of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile Structural Analogs

Introduction: The Privileged Scaffold of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic efficacy and selectivity is a perpetual endeavor. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile core is one such scaffold, representing a confluence of desirable pharmacophoric features. This guide provides an in-depth exploration of the synthesis, structural analogs, and biological activities of this versatile molecular framework, tailored for researchers, scientists, and drug development professionals.

The pyridine ring, a fundamental aromatic heterocycle, is a cornerstone in a vast array of pharmaceuticals, contributing to their binding affinity and metabolic stability.[1] The piperazine moiety is another critical component, frequently incorporated into drug candidates to enhance solubility, bioavailability, and target engagement.[2] The combination of these two moieties, further functionalized with a nitrile group, creates a unique electronic and steric profile, making 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile and its analogs attractive candidates for targeting a range of biological macromolecules, particularly protein kinases.[3] This guide will delve into the synthetic strategies for accessing this core and its derivatives, explore the structure-activity relationships that govern their biological effects, and provide detailed protocols for their synthesis and evaluation.

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

The primary and most efficient method for the synthesis of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile and its analogs is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing nitrile group at the 2-position, facilitating the displacement of a leaving group at the 6-position by a nucleophilic amine.[4][5]

A key precursor for this synthesis is a 6-halopyridine-2-carbonitrile, typically 6-chloro- or 6-bromopyridine-2-carbonitrile. The synthesis of these precursors can be achieved through various methods, including the multi-step conversion of picoline derivatives.[6] Once the 6-halopyridine-2-carbonitrile is obtained, the SNAr reaction with 1-methylpiperazine proceeds, often under thermal conditions in a suitable solvent.

dot

Caption: General synthetic scheme for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Detailed Experimental Protocol: Synthesis of a Structural Analog

The following protocol is adapted from the synthesis of a closely related analog, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, and can be modified for the synthesis of the core scaffold.[7]

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 6-chloropyridine-2-carbonitrile (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.2-1.5 equivalents).

-

Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile.

Structural Analogs and their Biological Significance

The 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[3]

Kinase Inhibition Profile

Structural analogs of the core scaffold have demonstrated significant inhibitory activity against several key kinases implicated in cancer progression.

| Compound ID | R1 Substituent (Pyridine Ring) | R2 Substituent (Piperazine Ring) | Target Kinase | IC50 (nM) | Reference |

| Analog 1 | 4-phenyl-6-thienyl | Methyl | PKCθ | - | [7] |

| Analog 2 | - | 4-(Trifluoromethyl)phenyl | - | 5200 - 9200 (cytotoxicity) | [8] |

| Analog 3 | 4-methyl-1H-benzimidazol-2-yl | - | IGF-1R | Potent | [9] |

| Analog 4 | - | - | TYK2 | - | [4] |

| Analog 5 | - | - | PIM-1 | - | [10][11] |

Table 1: Biological Activities of Selected Structural Analogs

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on the nature and position of substituents on both the pyridine and piperazine rings.

-

Substituents on the Pyridine Ring: Modifications at the 3, 4, and 5-positions of the pyridine ring can significantly impact target selectivity and potency. For instance, the introduction of bulky aromatic groups at the 4- and 6-positions, as seen in the PKCθ inhibitor, can define the binding pocket interactions.[7]

-